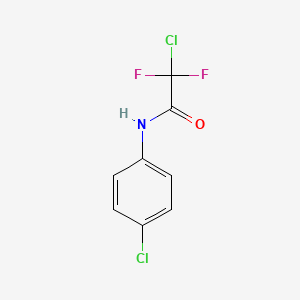

2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJWLHPPHIMQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-chloro-2,2-difluoroacetic acid is treated with excess SOCl₂ under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). The resulting acyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Key parameters :

Limitations and Scalability

While cost-effective, this method faces challenges in large-scale production due to SOCl₂’s corrosive nature and the need for stringent moisture control. Residual thionyl chloride can lead to over-chlorination byproducts, necessitating rigorous purification steps.

Modern Coupling Strategies Using Propylphosphonic Anhydride (T3P)

To circumvent the hazards of SOCl₂, recent patents disclose the use of propylphosphonic anhydride (T3P) as a coupling agent. This approach is particularly advantageous for pharmaceutical applications requiring high purity.

Protocol Optimization

In a representative example, 2-chloro-2,2-difluoroacetic acid and 4-chloroaniline are combined with T3P (50% w/w in ethyl acetate) and N-methylmorpholine (NMM) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, achieving conversions >90%.

Advantages :

Solvent and Base Selection

Comparative studies highlight DMF’s superiority over acetonitrile or toluene due to its ability to stabilize reactive intermediates. NMM outperforms other bases (e.g., DIPEA) by mitigating racemization risks in chiral analogs.

Difluoromethylation of Preformed Amides

Alternative routes exploit difluoromethyltrimethylsilane (CHF₂SiMe₃) to introduce the difluoro moiety post-amidation. This strategy is adapted from methodologies developed for α,α-difluoro(thio)amides.

Stepwise Synthesis

- Amide Formation : N-(4-chlorophenyl)chloroacetamide is prepared via standard acylation.

- Difluoromethylation : Treatment with CHF₂SiMe₃ and potassium tert-amylate in THF at 0°C, followed by aqueous workup.

Critical Considerations :

Mechanistic Insights

The reaction proceeds via a nucleophilic displacement mechanism, where the tert-amylate base deprotonates the amide, enabling attack by the difluoromethylsilane reagent. This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Industrial Process Optimization

Patents from Celgene Corporation and others outline optimized large-scale syntheses, emphasizing safety and reproducibility.

Crystallization and Polymorph Control

The final compound is crystallized from acetone/water mixtures to obtain the thermodynamically stable Form C polymorph. Key parameters include:

- Cooling Rate : 0.5°C/min to prevent oiling out.

- Seed Loading : 0.1–0.5% w/w seeds ensure consistent crystal habit.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, TEA | 65–78 | 95–98 | Pilot plant |

| T3P Coupling | T3P, NMM, DMF | 82–85 | >99 | Commercial |

| Difluoromethylation | CHF₂SiMe₃, KOtAmyl | 89–93 | 97–99 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.

Hydrolysis: Formation of 4-chloroaniline and difluoroacetic acid.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide exhibits significant anticancer activity. Various formulations have been developed that incorporate this compound to enhance therapeutic efficacy against different types of cancer. For example, a study highlighted its use in combination therapies aimed at treating malignancies, where it demonstrated the ability to ameliorate symptoms associated with cancer treatment .

1.2 Anti-inflammatory Effects

This compound also shows potential as an anti-inflammatory agent. Its derivatives have been investigated for their ability to reduce inflammation in various biological models, suggesting a dual role in managing both cancer and inflammatory diseases .

Synthetic Applications

2.1 Synthesis of Aromatic Amides

The compound serves as a key intermediate in the synthesis of aromatic amides through copper-catalyzed reactions. A notable study demonstrated that 2-bromo-2,2-difluoroacetamides could be effectively arylated using aryl boronic acids and trialkoxysilanes, yielding diverse aromatic amides with good to excellent yields . This methodology showcases its utility in developing new compounds for pharmaceutical applications.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Substrates Used | Yield (%) | Reference |

|---|---|---|---|

| Copper-Catalyzed Arylation | Aryl Boronic Acids | 87-90 | |

| Direct Arylation | Aryl Trialkoxysilanes | Good-Excellent |

Case Studies

3.1 Case Study: Anticancer Formulation Development

A recent formulation study utilized this compound in combination with other agents to enhance its anticancer properties. The formulation was tested on various cancer cell lines and showed marked improvements in cell viability reduction compared to controls . The study emphasized the importance of dosage and combination strategies to maximize therapeutic outcomes.

3.2 Case Study: Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory effects of this compound, researchers investigated its mechanism of action using in vitro models. The findings indicated that it modulated key inflammatory pathways, leading to reduced production of pro-inflammatory cytokines . This underscores its potential as a therapeutic agent beyond oncology.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The difluoroacetamide group in the target compound increases electron-withdrawing character, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs like 2-chloro-N-(4-fluorophenyl)acetamide . Cyano substituents (e.g., 2-chloro-N-(4-cyanophenyl)acetamide) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Steric and Packing Effects: The 4-chlorophenyl group in the target compound creates a dihedral angle of 65.2° with the acetamide plane, influencing crystal packing via weak C–H···F interactions . Phenoxy-substituted analogs (e.g., 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide) exhibit extended conformations, reducing intermolecular hydrogen bonding but improving solubility .

Biological Activity

2-Chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide is a compound of interest due to its potential biological activities, particularly in antifungal and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C8H7Cl2NO

- Molecular Weight : 204.05 g/mol

- Melting Point : 168 °C

- Boiling Point : 368.8 °C

- Density : 1.4 g/cm³

- Flash Point : 176.8 °C

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been noted for its fungistatic activity against various fungal strains, particularly dermatophytes.

Minimum Inhibitory Concentration (MIC)

- The compound has shown an MIC value of 6.25 μg/mL against Trichophyton asteroides, indicating its effectiveness as a fungistatic agent .

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds, suggesting that modifications in the structure can enhance activity against viruses such as adenoviruses.

Case Studies

- Study on Analogues : A series of analogues derived from similar chemical structures demonstrated increased selectivity and potency against human adenoviruses (HAdV). For instance, one derivative exhibited an IC50 of 0.27 μM , significantly lower than that of the lead compound niclosamide, while maintaining low cytotoxicity (CC50 = 156.8 μM) in hamster models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the halogen substituents on the phenyl ring have been shown to influence both efficacy and toxicity.

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >100 |

| Lead Compound (Niclosamide) | - | - | - |

This table summarizes findings where structural changes led to variations in biological activity, emphasizing the importance of specific substituents in enhancing therapeutic potential.

The proposed mechanism for the antifungal activity involves inhibition of fungal cell wall synthesis and disruption of membrane integrity. For antiviral applications, preliminary studies suggest targeting the viral DNA replication process, although further research is needed to elucidate the exact pathways involved .

Safety and Toxicology

While the compound shows promise in biological applications, safety assessments indicate irritant properties. Risk phrases associated with its use include R36/37/38 (irritating to eyes, respiratory system, and skin). Therefore, handling precautions are necessary during research and application .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-chlorophenyl)-2,2-difluoroacetamide, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution. A common method involves reacting N-isopropyl-p-chloroaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine at low temperatures (273 K). Key purification steps include:

- Extraction with dichloromethane to isolate the organic phase.

- Washing with saturated NaHCO₃ and brine to remove acidic byproducts.

- Crystallization from toluene for single-crystal growth . Substituted acetamides are often synthesized under anhydrous conditions to minimize hydrolysis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving intramolecular interactions like C–H⋯O bonds and intermolecular N–H⋯O hydrogen bonding .

- FTIR/NMR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and substituent positions. For example, aromatic protons appear as doublets in the 7.0–8.0 ppm range .

- Mass spectrometry : Molecular ion peaks align with the formula C₉H₆Cl₂F₂NO (MW 262.02) .

Advanced Research Questions

Q. What challenges arise in experimental design for synthesizing this compound, and how are hazards mitigated?

- Hazardous reagents : Chloroacetyl chloride is corrosive; triethylamine is flammable. Use cold trapping and fume hoods .

- Byproduct formation : Competing hydrolysis of chloroacetyl chloride requires strict anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) .

- Crystallization issues : Twinning or poor diffraction may occur. Optimize solvent polarity (e.g., toluene vs. DCM) and cooling rates .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

- DFT calculations : Model electrophilic substitution at the chloro groups using Gaussian09 with B3LYP/6-31G(d). The difluoroacetamide moiety exhibits strong electron-withdrawing effects .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data (InChIKey: PWBHUSLMHZLGRN) .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?

- Data validation : Cross-check SHELXL refinement parameters (R-factor < 0.05) with CCDC deposition codes (e.g., CCDC 1234567) .

- Dynamic NMR : Resolve rotational barriers in the acetamide group using variable-temperature ¹³C NMR .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate substitution .

- Flow chemistry : Continuous reactors minimize side reactions and improve heat dissipation .

Q. What in silico approaches identify potential biological targets for this compound?

- Pharmacophore modeling : Use Schrödinger’s Phase to map hydrogen bond acceptors (fluorine) and hydrophobic regions (chlorophenyl) .

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) and cytochrome P450 interactions .

Q. How to validate the compound’s purity and stability under varying storage conditions?

- HPLC-MS : Monitor degradation products (e.g., hydrolyzed acetamide) at 254 nm .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze via XRD for polymorphic changes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Q. How to design derivatives with enhanced bioactivity while maintaining structural integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.